4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid
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Overview
Description
4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a dichlorothiophene ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid typically involves the following steps:
Preparation of 2,5-Dichlorothiophene-3-carboxylic acid: This can be achieved through the chlorination of thiophene-3-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Linkage: The 2,5-dichlorothiophene-3-carboxylic acid is then reacted with 4-aminobenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted thiophene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxamide and benzoic acid moieties can form hydrogen bonds with target proteins, while the dichlorothiophene ring can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.
4-Aminobenzoic acid: Another precursor used in the synthesis.
4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid derivatives: Compounds with modifications on the thiophene or benzoic acid moieties.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the dichlorothiophene and benzoic acid moieties allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(2,5-dichlorothiophene-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S/c13-9-5-8(10(14)19-9)11(16)15-7-3-1-6(2-4-7)12(17)18/h1-5H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQKWBGHGLJVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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